2-((Piperidin-4-yloxy)methyl)pyridine
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Overview
Description
2-((Piperidin-4-yloxy)methyl)pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine and piperidine, featuring a piperidin-4-yloxy group attached to a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine typically involves the reaction of 4-hydroxypiperidine with a suitable pyridine derivative. One common method includes the use of pyridine-2-carbaldehyde as a starting material, which undergoes a condensation reaction with 4-hydroxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Recycling and reuse of reagents, such as ethyl-4-hydroxy piperidine-1-carboxylate, can also be implemented to reduce waste and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Piperidin-4-yloxy)methyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: This compound is similar in structure but contains a chlorophenyl group, which can alter its chemical and biological properties.
3-((Piperidin-4-yloxy)methyl)pyridine: A structural isomer with the piperidin-4-yloxy group attached at a different position on the pyridine ring.
4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-((Piperidin-4-yloxy)methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(piperidin-4-yloxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11/h1-3,6,11-12H,4-5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWWMNWQAMHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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